tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide
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Overview
Description
Tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide: is a complex organic compound characterized by its unique structure, which includes a spirocyclic framework with oxygen, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using reactors designed to handle the specific chemical reactions required. The process would be optimized for efficiency and safety, with careful control of reaction parameters such as temperature, pressure, and concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: : Substitution reactions can replace one or more atoms or groups within the compound with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural changes.
Scientific Research Applications
Tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : The compound may have potential as a probe or inhibitor in biological studies.
Medicine: : It could be explored for its therapeutic properties or as a precursor to pharmaceuticals.
Industry: : Its unique structure may make it useful in materials science or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide exerts its effects depends on its specific application. For example, if used as a pharmaceutical, it may interact with specific molecular targets or pathways in the body. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide: can be compared to other similar compounds, such as:
Tert-butyl 4-oxa-5-thia-6-azaspiro[2.4]heptane-6-carboxylate 5,5-dioxide
Tert-butyl 4-oxa-5-thia-6-azaspiro[2.4]heptane-6-carboxylate
Properties
IUPAC Name |
tert-butyl 5,5-dioxo-6-oxa-5λ6-thia-4-azaspiro[2.4]heptane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5S/c1-8(2,3)15-7(11)10-9(4-5-9)6-14-16(10,12)13/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTBNZRBASIIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2(CC2)COS1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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